3-tert-Butylsulfanyl-pyridine-2-carbonitrile
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Overview
Description
3-tert-Butylsulfanyl-pyridine-2-carbonitrile is a heterocyclic compound with the molecular formula C10H12N2S and a molecular weight of 192.28 g/mol It is characterized by a pyridine ring substituted with a tert-butylsulfanyl group at the 3-position and a cyano group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives and tert-butylthiol.
Reaction Conditions: The tert-butylthiol is reacted with a pyridine derivative under controlled conditions to introduce the tert-butylsulfanyl group at the 3-position of the pyridine ring
Catalysts and Solvents: Common catalysts and solvents used in these reactions include bases such as sodium hydride or potassium carbonate and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Utilizing bulk reactors to handle larger volumes of reactants.
Continuous Flow Systems: Implementing continuous flow systems to ensure consistent product quality and yield.
Purification: Employing advanced purification techniques such as recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
3-tert-Butylsulfanyl-pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of bases like sodium hydride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-tert-Butylsulfanyl-pyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butylsulfanyl-pyridine-3-carbonitrile
- 3-tert-Butylsulfanyl-pyridine-4-carbonitrile
- 2-tert-Butylsulfanyl-pyridine-5-carbonitrile
Uniqueness
3-tert-Butylsulfanyl-pyridine-2-carbonitrile is unique due to the specific positioning of the tert-butylsulfanyl and cyano groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-tert-butylsulfanylpyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-10(2,3)13-9-5-4-6-12-8(9)7-11/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYCFYNBUBXWDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=C(N=CC=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401015 |
Source
|
Record name | 3-(tert-Butylsulfanyl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178811-40-0 |
Source
|
Record name | 3-(tert-Butylsulfanyl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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